rac-tert-butylN-[(1s,3s)-3-hydroxy-1-(hydroxymethyl)-3-(trifluoromethyl)cyclobutyl]carbamate,cis
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Overview
Description
rac-tert-butylN-[(1s,3s)-3-hydroxy-1-(hydroxymethyl)-3-(trifluoromethyl)cyclobutyl]carbamate,cis is a complex organic compound with a unique structure that includes a cyclobutyl ring substituted with hydroxyl, hydroxymethyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butylN-[(1s,3s)-3-hydroxy-1-(hydroxymethyl)-3-(trifluoromethyl)cyclobutyl]carbamate,cis typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a cyclobutyl derivative under controlled conditions. The reaction often requires the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
rac-tert-butylN-[(1s,3s)-3-hydroxy-1-(hydroxymethyl)-3-(trifluoromethyl)cyclobutyl]carbamate,cis can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
rac-tert-butylN-[(1s,3s)-3-hydroxy-1-(hydroxymethyl)-3-(trifluoromethyl)cyclobutyl]carbamate,cis has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which rac-tert-butylN-[(1s,3s)-3-hydroxy-1-(hydroxymethyl)-3-(trifluoromethyl)cyclobutyl]carbamate,cis exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar functional groups but lacking the cyclobutyl ring and trifluoromethyl group.
Cyclobutyl carbamates: Compounds with a cyclobutyl ring but different substituents.
Trifluoromethyl derivatives: Compounds containing the trifluoromethyl group but with different core structures.
Uniqueness
rac-tert-butylN-[(1s,3s)-3-hydroxy-1-(hydroxymethyl)-3-(trifluoromethyl)cyclobutyl]carbamate,cis is unique due to its combination of functional groups and the presence of a cyclobutyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[3-hydroxy-1-(hydroxymethyl)-3-(trifluoromethyl)cyclobutyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO4/c1-8(2,3)19-7(17)15-9(6-16)4-10(18,5-9)11(12,13)14/h16,18H,4-6H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DABJVFIWSDHCGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)(C(F)(F)F)O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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